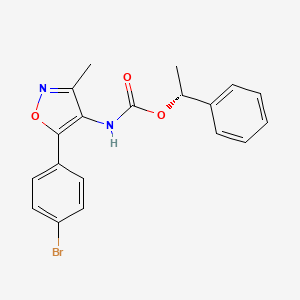

(R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

[(1R)-1-phenylethyl] N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c1-12-17(18(25-22-12)15-8-10-16(20)11-9-15)21-19(23)24-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,21,23)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZLYJGOEIDGMD-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151104 | |

| Record name | (1R)-1-Phenylethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228690-37-6 | |

| Record name | (1R)-1-Phenylethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228690-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-Phenylethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It’s worth noting that carbamates are a class of compounds known for their diverse biological activities. They have been used in various fields including public health, agriculture, and veterinary medicine.

Mode of Action

Carbamates, in general, are known to inhibit cholinesterase, an enzyme important for nerve function. This inhibition disrupts the normal functioning of the nervous system, leading to various effects depending on the specific targets of the compound.

Biochemical Pathways

Carbamates are known to affect the cholinergic system by inhibiting cholinesterase. This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an overstimulation of the nerves.

Biologische Aktivität

(R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate, with the CAS number 1228690-37-6, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate is . Its structure features an isoxazole ring substituted with a bromophenyl group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid with (R)-1-phenylethylamine in the presence of coupling agents. This method allows for the introduction of the carbamate functional group, enhancing its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of isoxazoles, including (R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate, exhibit significant anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. For instance, a related study demonstrated that certain isoxazole derivatives had IC50 values significantly lower than established chemotherapeutics, indicating potent cytotoxic effects against various cancer cell lines .

Analgesic and Anti-inflammatory Effects

The compound has also been evaluated for analgesic and anti-inflammatory activities. In animal models, compounds with similar structures have shown promising results in reducing pain responses in writhing and hot plate tests. Molecular docking studies suggest that these compounds may interact effectively with COX enzymes, which are crucial targets in pain management .

Structure-Activity Relationship (SAR)

The presence of the bromophenyl group at position 5 of the isoxazole ring appears to enhance the biological activity of the compound. The SAR studies indicate that modifications to the isoxazole moiety can significantly influence the potency and selectivity of these compounds against specific biological targets .

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets due to the presence of both isoxazole and carbamate functionalities, which are known to exhibit various biological activities.

- Anticancer Activity : Preliminary studies indicate that derivatives of isoxazole compounds can exhibit cytotoxic effects against various cancer cell lines. The bromophenyl group may enhance this activity through increased lipophilicity, facilitating better cell membrane penetration .

- Neuroprotective Effects : Research has shown that isoxazole derivatives can have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The specific mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Pharmacological Studies

Pharmacological evaluations have demonstrated the compound's potential in modulating specific pathways related to inflammation and pain management.

- Anti-inflammatory Properties : Studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This could position it as a candidate for developing new anti-inflammatory drugs .

- Analgesic Effects : There is evidence supporting the analgesic properties of similar compounds, indicating that (R)-1-phenylethyl carbamate could be explored further for pain relief applications, particularly in chronic pain conditions.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of isoxazole were evaluated for their anticancer properties against breast cancer cell lines. The study found that certain modifications to the isoxazole structure significantly enhanced cytotoxicity, suggesting that (R)-1-phenylethyl carbamate could be optimized for similar effects .

Case Study 2: Neuroprotective Effects

A research article in Neuroscience Letters examined the neuroprotective effects of isoxazole derivatives on neuronal cells exposed to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival pathways, highlighting their potential in neurodegenerative disease models .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural analogs and derivatives of this compound are cataloged in chemical databases, with similarity scores calculated based on molecular descriptors. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Findings:

Structural Influence on Bioactivity :

- The substitution of the isoxazole core with a bromophenyl group (as in the reference compound) is shared with the oxadiazole derivative in , which exhibited 59.5% anti-inflammatory activity . This suggests that the 4-bromophenyl moiety may enhance binding to inflammatory targets, though the carbamate group in the reference compound could alter pharmacokinetics compared to oxadiazoles.

- The (R)-1-phenylethyl carbamate group introduces stereoselectivity, distinguishing it from analogs like 5-phenylisoxazole-3-carboxamide (CAS 23088-52-0), which lacks chiral centers .

Role of Halogen Substituents :

- The bromine atom in the reference compound contrasts with the chlorine in (R)-1-(2-chlorophenyl)ethyl analog (CAS 1228690-20-7). Bromine’s larger atomic radius may improve hydrophobic interactions in biological systems, whereas chlorine could reduce steric hindrance .

Carbamate vs. However, carboxamides (e.g., CAS 3445-52-1) may exhibit better solubility due to hydrogen-bonding capacity .

Q & A

Q. Basic

- Spectroscopy :

- Crystallography :

How can researchers resolve discrepancies between experimental crystallographic data and computational molecular docking results?

Advanced

Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

- Cross-validation : Compare XRD-derived bond lengths/angles with density functional theory (DFT) calculations.

- Refinement : Use SHELXL’s TWIN and BASF commands to model twinning or disorder, which may explain deviations .

- Docking adjustments : Incorporate explicit solvent molecules in docking simulations (e.g., AutoDock Vina) to better match experimental conditions .

What strategies ensure enantiomeric purity during synthesis, given the (R)-configuration?

Q. Advanced

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to separate enantiomers .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during carbamate formation to favor the (R)-enantiomer .

- Circular dichroism (CD) : Monitor enantiopurity by comparing experimental CD spectra with reference data .

How to design experiments to study the compound's inhibition of IL6 expression?

Q. Advanced

- In vitro assays : Treat human macrophage-like THP-1 cells with the compound (1–10 µM) and measure IL6 mRNA via RT-qPCR. Include controls (e.g., LPS stimulation) and validate with ELISA for secreted IL6 protein .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify signaling pathways (e.g., NF-κB or JAK/STAT) involved in IL6 modulation .

What are common impurities encountered during synthesis, and how are they identified?

Q. Basic

- Byproducts : Unreacted starting materials (e.g., 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid) or diastereomers.

- Detection :

How to address conflicting bioactivity data across studies?

Q. Advanced

- Standardization : Replicate assays under identical conditions (e.g., cell line, serum concentration, incubation time).

- Data analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess variability.

- Meta-analysis : Compare IC50 values from multiple studies, accounting for differences in assay sensitivity or compound solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.